Cas no 2680769-85-9 (benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate)

benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2680769-85-9
- benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate
- EN300-28301134
- benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate
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- Inchi: 1S/C18H17BrN2O2/c1-12(17-10-14-9-15(19)7-8-16(14)21-17)20-18(22)23-11-13-5-3-2-4-6-13/h2-10,12,21H,11H2,1H3,(H,20,22)
- InChI Key: ASWWCTSWPIKFKG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(C)NC(=O)OCC1C=CC=CC=1)N2
Computed Properties
- Exact Mass: 372.04734g/mol
- Monoisotopic Mass: 372.04734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 54.1Ų
benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301134-0.25g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-28301134-1g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 1g |
$1414.0 | 2023-09-07 | ||
Enamine | EN300-28301134-5g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 5g |
$4102.0 | 2023-09-07 | ||
Enamine | EN300-28301134-1.0g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28301134-10.0g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-28301134-0.1g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-28301134-5.0g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28301134-0.05g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28301134-2.5g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28301134-0.5g |
benzyl N-[1-(5-bromo-1H-indol-2-yl)ethyl]carbamate |
2680769-85-9 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 |
benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate Related Literature
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate
Comprehensive Overview of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate (CAS No. 2680769-85-9)
Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate (CAS No. 2680769-85-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique indole core and carbamate functional group, is widely studied for its potential applications in drug discovery and development. The presence of a bromo substituent at the 5-position of the indole ring further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for indole derivatives has surged due to their diverse biological activities. Researchers are particularly interested in benzyl carbamate derivatives like Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate for their role in modulating enzyme activity and receptor binding. The compound's CAS No. 2680769-85-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies. Its structural features align with current trends in small molecule therapeutics, a hot topic in the pharmaceutical industry.
The synthesis of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate involves multi-step organic reactions, often starting from commercially available 5-bromoindole. The introduction of the ethylcarbamate moiety is achieved through nucleophilic substitution or coupling reactions, followed by protection with a benzyl group. This synthetic route is optimized for high yield and purity, catering to the stringent requirements of pharmaceutical applications. The compound's molecular weight and solubility properties are critical parameters for researchers, as they influence its bioavailability and formulation potential.
One of the most searched questions related to this compound is: "What are the applications of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate in drug discovery?" The answer lies in its versatility as a building block for kinase inhibitors and GPCR modulators. Its indole scaffold is a privileged structure in medicinal chemistry, often found in FDA-approved drugs. Additionally, the bromo group offers a handle for further functionalization via cross-coupling reactions, a technique widely used in late-stage diversification strategies.
From an analytical perspective, Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate is characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's identity and purity, which are crucial for reproducible research outcomes. The compound's stability under various conditions is another area of interest, as it determines its shelf life and handling protocols. Researchers often inquire about "storage recommendations for CAS No. 2680769-85-9", emphasizing the need for proper documentation and best practices.
In the context of green chemistry, the synthesis and use of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate are evaluated for their environmental impact. Sustainable alternatives to traditional solvents and catalysts are being explored to minimize waste and energy consumption. This aligns with the growing focus on eco-friendly synthesis in the chemical industry, a topic frequently discussed in scientific forums and publications.
The future prospects of Benzyl N-1-(5-bromo-1H-indol-2-yl)ethylcarbamate are promising, with ongoing investigations into its potential as a precursor for anticancer agents and neuroprotective compounds. Its CAS No. 2680769-85-9 is likely to remain a key identifier in patent applications and research papers, underscoring its importance in the scientific community. As the demand for tailor-made molecules increases, this compound will continue to play a pivotal role in advancing drug discovery and development.
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